The synthesis of Beta-Amyloid (1-40) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. A notable method involves using 9-fluorenylmethyloxycarbonyl chemistry for the synthesis, where the peptide is assembled on a solid support and subsequently cleaved and purified.
Technical details of the synthesis process include:
Beta-Amyloid (1-40) consists of 40 amino acids with a molecular weight of approximately 4459.19 Da. Its sequence includes hydrophobic regions that facilitate aggregation into fibrils. The structure can be represented as follows:
The structural analysis reveals that Beta-Amyloid (1-40) adopts a random coil conformation in solution but can transition into beta-sheet structures upon aggregation .
Beta-Amyloid (1-40) undergoes several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, ionic strength, and temperature.
Technical details include:
The mechanism of action for Beta-Amyloid (1-40) in Alzheimer's disease involves its aggregation leading to neurotoxicity. The aggregated forms disrupt cellular function, induce inflammation, and promote neuronal death.
Data supporting this mechanism includes:
Beta-Amyloid (1-40) is a hydrophobic peptide that tends to aggregate in aqueous solutions. Its solubility decreases as concentration increases due to aggregation.
Key chemical properties include:
Relevant data indicate that the aggregation propensity increases with temperature and concentration .
Beta-Amyloid (1-40) has several applications in scientific research:
The amyloid cascade hypothesis positions Aβ dyshomeostasis as the initiating factor in AD pathogenesis. Within this framework, Aβ1-40 exhibits complex and sometimes paradoxical functions:
Modulator of Amyloidogenesis: Aβ1-40 competitively inhibits Aβ1-42 aggregation in vitro at physiological ratios. However, altered Aβ1-42/Aβ1-40 ratios in familial AD (FAD) promote co-aggregation. Presenilin mutations increase relative Aβ1-42 production, while APP mutations near the γ-secretase cleavage site disproportionately elevate Aβ1-40 or alter its aggregation propensity [1] [4] [6].
Genetic Evidence: Autosomal dominant AD mutations directly implicate Aβ1-40 dysregulation. The APP A673T mutation protects against AD by reducing Aβ1-40 and Aβ1-42 production, whereas the APP A673V mutation increases β-secretase cleavage efficiency, elevating both peptides [6]. Duplication of the wild-type APP gene in Down syndrome leads to early Aβ1-40 deposition in cerebrovascular compartments [4] [6].
Cerebrovascular Pathology: Unlike Aβ1-42 (primarily parenchymal), Aβ1-40 is the predominant isoform in cerebral amyloid angiopathy (CAA). It accumulates in vessel walls, impairing blood-brain barrier function and promoting microhemorrhages. This vascular pathology correlates with specific cognitive deficits independent of parenchymal plaques [1] [9].
Therapeutic Target: Aβ1-40's role is evidenced by immunotherapy trials. Anti-Aβ antibodies like aducanumab reduce parenchymal plaques but show variable efficacy against vascular amyloid. Emerging γ-secretase modulators aim to shift cleavage toward Aβ1-38/1-40 rather than Aβ1-42 [4] [9].
Structural and Aggregation Differences
The two additional C-terminal residues (Ile41-Ala42) in Aβ1-42 confer distinct biophysical properties:
Fibril Assembly: Aβ1-40 forms twisted fibrils with two protofilaments under physiological pH, while Aβ1-42 primarily forms single-protofilament fibrils or amorphous aggregates in vivo [3] [5]. Mass-per-length measurements reveal both peptides incorporate ≈2.5 molecules per 4.7Å cross-β repeat, but Aβ1-42 assemblies exhibit higher stability [3].
Table 2: Biophysical and Functional Comparison of Aβ Isoforms
Property | Aβ1-40 | Aβ1-42 |
---|---|---|
Relative Abundance | 80-90% of soluble Aβ | 5-10% of soluble Aβ |
Aggregation Rate | Slower nucleation | Rapid oligomerization |
Fibril Morphology | Paired helical filaments | Single-protofilament/amorphous aggregates |
Dominant Pathology | Cerebrovascular amyloid | Parenchymal plaques |
Genetic Association | APP duplication/A673V | Presenilin mutations |
Pathogenic Mechanisms
Oligomer Toxicity: Though Aβ1-42 is more prone to form neurotoxic oligomers, Aβ1-40 contributes to soluble toxic species. Cross-linking studies reveal hetero-oligomers containing both isoforms exhibit unique toxicity profiles [2] [10].
Biomarker Performance: The Aβ1-42/1-40 ratio in plasma or CSF outperforms absolute Aβ1-42 levels in detecting brain amyloidosis. Plasma Aβ1-42/1-40 shows an 18.34% mean reduction in amyloid-positive individuals versus 15.50% for AβX-42/X-40 (detecting N-terminal variants), highlighting Aβ1-40's diagnostic value [7].
Compensatory Role: Transgenic mouse models demonstrate Aβ1-40 can sequester Aβ1-42, reducing plaque burden. However, in FAD, mutant Aβ1-40 (e.g., Arctic mutation) may accelerate pathogenesis by promoting protofibril formation [5] [6].
Interplay in Disease Continuum
Aβ1-40 and Aβ1-42 exhibit spatiotemporal divergence:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5